molecular formula C8H11ClN2O2 B13569259 Methyl4-amino-3-methylpyridine-2-carboxylatehydrochloride

Methyl4-amino-3-methylpyridine-2-carboxylatehydrochloride

Cat. No.: B13569259
M. Wt: 202.64 g/mol
InChI Key: QTOYNFLGWWYDFB-UHFFFAOYSA-N
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Description

Methyl 4-amino-3-methylpyridine-2-carboxylate hydrochloride is a pyridine derivative with a carboxylate ester and an amino group at distinct positions on the aromatic ring. This compound is structurally characterized by a methyl substituent at the 3-position and a methyl ester at the 2-position of the pyridine backbone. Hydrochloride salts of such heterocyclic compounds are often employed in pharmaceutical research due to enhanced solubility and stability.

Properties

Molecular Formula

C8H11ClN2O2

Molecular Weight

202.64 g/mol

IUPAC Name

methyl 4-amino-3-methylpyridine-2-carboxylate;hydrochloride

InChI

InChI=1S/C8H10N2O2.ClH/c1-5-6(9)3-4-10-7(5)8(11)12-2;/h3-4H,1-2H3,(H2,9,10);1H

InChI Key

QTOYNFLGWWYDFB-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CN=C1C(=O)OC)N.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl4-amino-3-methylpyridine-2-carboxylatehydrochloride typically involves the reaction of 4-amino-3-methylpyridine-2-carboxylic acid with methanol in the presence of hydrochloric acid. The reaction conditions often include refluxing the mixture for several hours to ensure complete esterification.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale esterification processes using automated reactors. The reaction is monitored and controlled to maintain optimal temperature and pressure conditions, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: Methyl4-amino-3-methylpyridine-2-carboxylatehydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.

Major Products:

    Oxidation: Formation of N-oxides.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

Methyl4-amino-3-methylpyridine-2-carboxylatehydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme interactions and protein modifications.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of Methyl4-amino-3-methylpyridine-2-carboxylatehydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation.

Comparison with Similar Compounds

The provided evidence includes hydrochlorides of other compounds (e.g., memantine, dosulepin, chlorphenoxamine), which share the hydrochloride salt feature but differ significantly in core structure and functional groups. Below is a comparative analysis based on structural and functional attributes:

Structural Comparisons
Compound Name Core Structure Functional Groups Position of Substituents Reference
Methyl 4-amino-3-methylpyridine-2-carboxylate HCl Pyridine ring -NH₂ (4-position), -CH₃ (3), -COOCH₃ (2) Not depicted in evidence N/A
Memantine hydrochloride Tricyclic adamantane derivative -NH₂ (primary amine) Branched alkylamine backbone
Dosulepin hydrochloride Tricyclic dibenzothiepine -CH₂CH₂N(CH₃)₂ (tertiary amine) Fused aromatic rings
Chlorphenoxamine hydrochloride Diphenylmethane derivative -OCH₂CH₂N(CH₃)₂ (ether-linked amine) Substituted phenyl groups

Key Observations :

  • Pyridine vs. Tricyclic Systems: Methyl 4-amino-3-methylpyridine-2-carboxylate HCl features a monocyclic pyridine scaffold, whereas memantine and dosulepin incorporate complex tricyclic frameworks. This structural divergence impacts pharmacological activity; tricyclic compounds (e.g., dosulepin) typically target serotonin/norepinephrine reuptake, while pyridine derivatives may act as enzyme inhibitors or receptor ligands.
  • Functional Group Diversity: The amino and ester groups in the target compound contrast with the tertiary amines and ether linkages in chlorphenoxamine or the adamantane backbone in memantine. These differences influence solubility, bioavailability, and metabolic pathways.
Pharmacological and Stability Profiles
  • Memantine Hydrochloride : Used in Alzheimer’s disease, it exhibits NMDA receptor antagonism. Stability studies highlight its robustness under acidic conditions .
  • Dosulepin Hydrochloride : A tricyclic antidepressant with stability challenges in oxidative environments; HPLC methods are employed for quality control .
  • Chlorphenoxamine Hydrochloride: An antihistamine forming charge-transfer complexes, indicating reactivity with electron-deficient species .

For Methyl 4-amino-3-methylpyridine-2-carboxylate hydrochloride, analogous stability or pharmacological data are absent in the evidence. However, pyridine-based hydrochlorides generally exhibit moderate stability in aqueous media, with ester groups prone to hydrolysis under alkaline conditions.

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